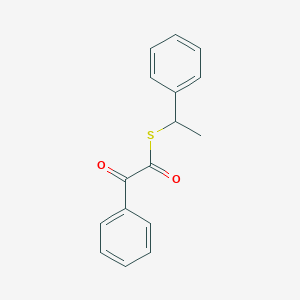
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate: is an organic compound with the molecular formula C16H14O2S It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 2-oxo-2-phenylethanoic acid with 1-phenylethanethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of thioesters in enzymatic reactions and metabolic pathways .
Medicine: It is explored for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- 2-oxo-2-phenylethyl benzoate
- 2-oxo-2-phenylethyl acetate
Comparison: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate, which has a nitrobenzyl group instead. The differences in substituents can significantly affect the reactivity and biological activity of these compounds .
Properties
Molecular Formula |
C16H14O2S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12(13-8-4-2-5-9-13)19-16(18)15(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LEVYELZFKFYFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















